molecular formula C14H18N2O3 B497313 N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide CAS No. 927640-96-8

N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide

Cat. No. B497313
CAS RN: 927640-96-8
M. Wt: 262.3g/mol
InChI Key: XDJTWKDBMIWWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide, commonly known as BPAP, is a novel psychoactive compound that has gained significant interest in recent years due to its potential therapeutic applications. BPAP is a selective dopamine D3 receptor agonist and has been shown to have anxiolytic, antidepressant, and antipsychotic effects.

Scientific Research Applications

BPAP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, BPAP has been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that BPAP may have potential as a treatment for anxiety, depression, and schizophrenia.

Mechanism of Action

BPAP is a selective dopamine D3 receptor agonist, which means it binds to and activates dopamine D3 receptors in the brain. The dopamine D3 receptor is involved in the regulation of mood, motivation, and reward. By activating dopamine D3 receptors, BPAP may enhance dopamine signaling in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
BPAP has been shown to increase dopamine release in the prefrontal cortex and nucleus accumbens, two brain regions involved in the regulation of mood and motivation. Additionally, BPAP has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These findings suggest that BPAP may enhance brain plasticity and promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of BPAP is its selectivity for dopamine D3 receptors. This selectivity allows for more precise targeting of dopamine signaling in the brain, potentially leading to fewer side effects compared to non-selective dopamine agonists. Additionally, BPAP has been shown to have a long half-life, which may allow for less frequent dosing in clinical settings. One of the limitations of BPAP is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for BPAP research. One potential direction is to investigate its potential as a treatment for other psychiatric disorders, such as bipolar disorder and addiction. Additionally, further studies are needed to elucidate the long-term effects of BPAP on brain plasticity and neuroprotection. Finally, the development of more efficient synthesis methods for BPAP may allow for larger-scale production and clinical testing.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide, or BPAP, is a novel psychoactive compound that has potential therapeutic applications for anxiety, depression, and schizophrenia. Its selectivity for dopamine D3 receptors and long half-life make it an attractive candidate for further research. Future studies may investigate its potential as a treatment for other psychiatric disorders and elucidate its long-term effects on brain plasticity and neuroprotection.

Synthesis Methods

The synthesis of BPAP involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine and hydroxylamine hydrochloride in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure BPAP.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(16-6-2-1-3-7-16)15-9-11-4-5-12-13(8-11)19-10-18-12/h4-5,8H,1-3,6-7,9-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJTWKDBMIWWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.